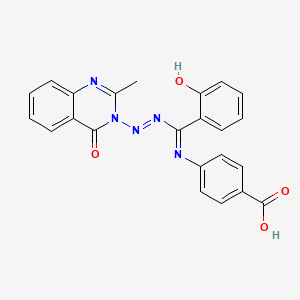
4-(((2-Hydroxyphenyl)((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((2-Hydroxyphenyl)((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as hydroxyl, azo, and carboxylic acid, contributes to its diverse reactivity and potential utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Hydroxyphenyl)((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzamide with an appropriate aldehyde under acidic conditions to form the quinazolinone ring.
Azo Coupling Reaction: The quinazolinone derivative is then subjected to an azo coupling reaction with 2-hydroxyphenyl diazonium salt to form the azo linkage.
Condensation Reaction: The final step involves the condensation of the azo-quinazolinone intermediate with 4-aminobenzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(((2-Hydroxyphenyl)((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
4-(((2-Hydroxyphenyl)((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biological stain or marker due to its azo linkage and quinazolinone core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 4-(((2-Hydroxyphenyl)((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-(((2-Hydroxyphenyl)((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid: Similar in structure but may have different substituents on the quinazolinone or phenyl rings.
Quinazolinone Derivatives: Compounds with the quinazolinone core but lacking the azo linkage or additional functional groups.
Azo Compounds: Compounds with the azo linkage but different core structures.
Propiedades
Número CAS |
134895-17-3 |
|---|---|
Fórmula molecular |
C23H17N5O4 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
4-[[(2-hydroxyphenyl)-[(2-methyl-4-oxoquinazolin-3-yl)diazenyl]methylidene]amino]benzoic acid |
InChI |
InChI=1S/C23H17N5O4/c1-14-24-19-8-4-2-6-17(19)22(30)28(14)27-26-21(18-7-3-5-9-20(18)29)25-16-12-10-15(11-13-16)23(31)32/h2-13,29H,1H3,(H,31,32) |
Clave InChI |
YWLSSPVTZMANDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1N=NC(=NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


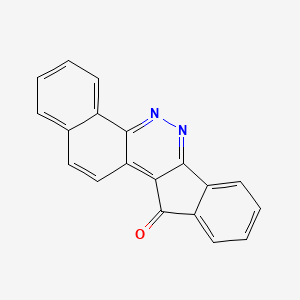
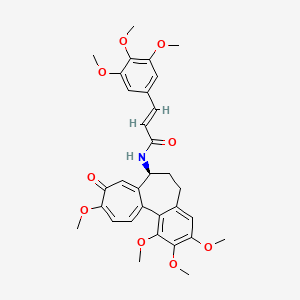
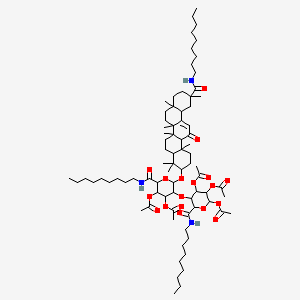
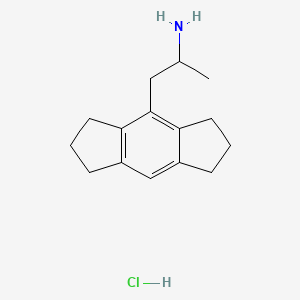
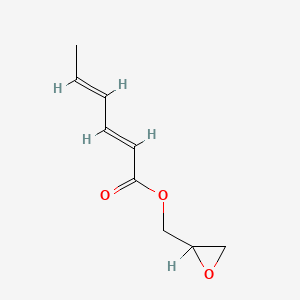
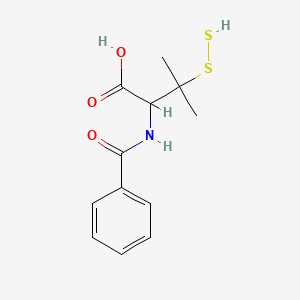
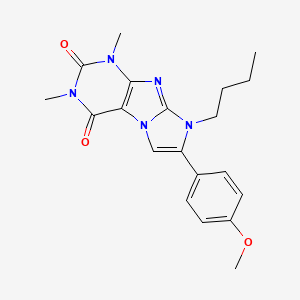
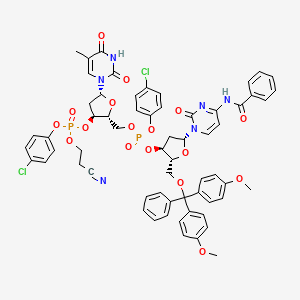

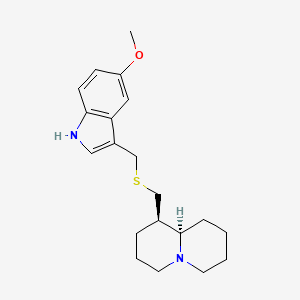
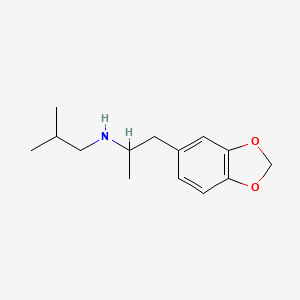
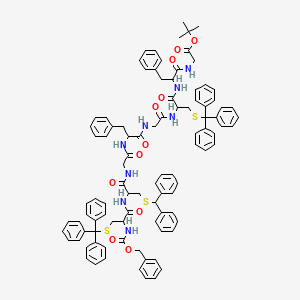
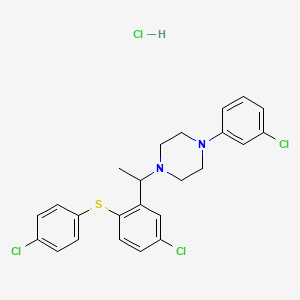
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
